4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (ZL006) is a synthetic compound studied for its activity as an inhibitor of the interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS). [] This interaction is involved in various neurological processes, making ZL006 a subject of interest in neuroscience research. [, ]
While specific synthesis methods for ZL006 are not extensively detailed in the provided literature, one study mentions its synthesis using molecularly imprinted polymers (MIPs) as a screening tool. [] This method involves using ZL006 as a template to create selective binding sites within a polymer matrix. [] This approach allows for the screening of molecules with similar structural features and binding properties to ZL006, potentially identifying novel nNOS-PSD-95 interaction inhibitors. []
ZL006 acts as an inhibitor of the PSD-95/nNOS interaction. [, ] This interaction plays a role in N-methyl-D-aspartic acid (NMDA) receptor signaling pathways. [] By disrupting this interaction, ZL006 has been shown to modulate neuronal activity and produce antidepressant-like effects in animal models. [] This is supported by research showing that ZL006, alongside the selective nNOS inhibitor 1-(2-Trifluoro-methyl-phenyl) imidazole (TRIM), reduced immobility time in Wistar Kyoto rats subjected to the forced swimming test, a common model for assessing antidepressant activity. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6